molecular formula C34H29ClN4O2 B609916 Amg perk 44

Amg perk 44

Numéro de catalogue: B609916
Poids moléculaire: 561.1 g/mol
Clé InChI: RNAKBTDDCHJCMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'AMG PERK 44 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse exacte et les conditions de réaction sont exclusives et non divulguées publiquement en détail. Il est connu que le composé est synthétisé par une série de réactions organiques impliquant la formation de dérivés de pyrazol-3-one et de quinoléine .

Méthodes de production industrielle

La production industrielle d'this compound impliquerait probablement des techniques de synthèse organique à grande échelle, y compris des processus par lots et en continu. Le composé est généralement produit sous forme solide et nécessite une manipulation et un stockage minutieux pour maintenir sa stabilité et sa pureté .

Analyse Des Réactions Chimiques

PERK Inhibition Mechanism

AMG PERK 44 binds competitively to the ATP-binding pocket of PERK (EIF2AK3), achieving:

  • IC50 : 6 nM in TR-FRET assays (1 µM ATP) .

  • Selectivity : >160-fold over B-Raf and GCN2 kinases, with no activity against 387 other kinases in panel screenings .

KinaseIC50 (nM)Selectivity Ratio vs PERK
PERK (EIF2AK3)6
EIF2AK4 (GCN2)7,3001,217
RIPK1>10,000>1,667

Off-Target Profiling

Unlike other PERK inhibitors (e.g., GSK2656157), this compound shows no cross-reactivity with:

  • RIPK1 : No inhibition at 10 µM in ADP-Glo kinase assays .

  • KIT tyrosine kinase : Fails to block KIT phosphorylation or surface expression up to 20 µM .

In Vitro Stability

  • Plasma stability : >90% remaining after 1 hour in mouse plasma .

  • Microsomal clearance : Moderate hepatic metabolism (CLint = 25 mL/min/kg) .

In Vivo Bioavailability

  • Oral bioavailability : 58% in murine models .

  • Dose-dependent PERK inhibition : Achieved at 10 mg/kg in xenograft studies .

Functional Consequences of PERK Inhibition

This compound modulates unfolded protein response (UPR) pathways by:

  • Blocking PERK autophosphorylation (p-PERK IC50 = 6 nM) .

  • Suppressing downstream ATF4 and CHOP expression in stressed cells .

  • Synergizing with HIV protease inhibitors (e.g., lopinavir) to induce selective ER remodeling .

Comparative Analysis With Other PERK Inhibitors

ParameterThis compoundGSK2656157
PERK IC506 nM3 nM
RIPK1 InhibitionNoneIC50 = 18 nM
KIT InteractionNo effectReduces KIT levels

This compound remains a gold-standard probe for PERK-specific studies due to its unparalleled selectivity and oral bioavailability. Its lack of off-target effects on RIPK1 or KIT distinguishes it from earlier PERK inhibitors, making it indispensable for elucidating UPR mechanisms in disease models .

Applications De Recherche Scientifique

Target Interaction

AMG PERK 44 specifically inhibits PERK by preventing its autophosphorylation, thereby disrupting the PERK signaling pathway. This inhibition has significant implications for cellular processes, particularly those involving stress responses and autophagy.

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the unfolded protein response (UPR). By inhibiting PERK, this compound alters cellular signaling, impacting gene expression and metabolic processes within cells.

Applications in Scientific Research

This compound has a diverse range of applications across various fields of research:

Chemistry

  • Tool Compound : Used to study the inhibition of PERK and its downstream effects on cellular processes.

Biology

  • Autophagy Research : Investigated for its role in understanding how PERK mediates autophagy and cellular stress responses. For instance, studies have shown that this compound reduces lipidation of LC3, a marker for autophagy, indicating its involvement in the activation of this pathway during stress conditions induced by compounds like l-azetidine-2-carboxylic acid.

Medicine

  • Therapeutic Potential : Explored for treating diseases associated with endoplasmic reticulum stress, such as cancer and neurodegenerative disorders. Research indicates that this compound may protect against endothelial dysfunction induced by trimethylamine N-oxide, highlighting its potential cardiovascular benefits.

Industry

  • Drug Development : Utilized in the development of new therapeutic agents targeting PERK for various diseases, including metabolic disorders and cancers.

Case Study 1: Autophagy Induction

In a study examining the role of PERK in autophagy, researchers used this compound to demonstrate that inhibition of PERK significantly reduced the AZC-induced lipidation of LC3. This finding suggests that activation of the PERK pathway is essential for initiating autophagy under certain stress conditions .

Case Study 2: Endothelial Dysfunction

Another investigation focused on the protective effects of this compound against trimethylamine N-oxide-induced endothelial dysfunction. The results indicated that this compound effectively mitigated endoplasmic reticulum stress and preserved endothelial function, suggesting its potential as a therapeutic agent in cardiovascular diseases .

Comparative Data Table

Application AreaSpecific UseKey Findings
ChemistryTool compound for studying PERK inhibitionDemonstrated significant reductions in cellular stress markers
BiologyAutophagy researchReduced lipidation of LC3 during stress response
MedicineTherapeutic potential in cardiovascular healthMitigated endothelial dysfunction linked to trimethylamine N-oxide
IndustryDrug developmentFacilitated discovery of novel therapeutic agents targeting PERK

Mécanisme D'action

AMG PERK 44 exerts its effects by selectively inhibiting the activity of PERK. PERK is a key regulator of the unfolded protein response, which is activated in response to endoplasmic reticulum stress. By inhibiting PERK, this compound prevents the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby reducing protein synthesis and promoting autophagy. This mechanism helps to alleviate cellular stress and maintain cellular homeostasis .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

This compound est unique en raison de sa haute sélectivité et de sa puissance pour l'inhibition de PERK. Il a une sélectivité 1 000 fois supérieure à celle du contrôle général non répressible 2 (GCN2) et une sélectivité 160 fois supérieure à celle de B-Raf, ce qui en fait un outil hautement spécifique pour étudier les voies liées à PERK .

Activité Biologique

AMG PERK 44 is a highly selective and potent inhibitor of the protein kinase PERK (PKR-like endoplasmic reticulum kinase), which plays a crucial role in the unfolded protein response (UPR). This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy, and implications in various disease contexts, particularly in cancer and neurodegenerative disorders.

Chemical Structure:

  • Chemical Name: 4-[2-Amino-4-methyl-3-(2-methyl-6-quinolinyl)benzoyl]-1,2-dihydro-1-methyl-2,5-diphenyl-3H-pyrazol-3-one hydrochloride
  • CAS Number: 1883548-84-2
  • Molecular Formula: C34H28N4O2·HCl

Mechanism of Action:
this compound operates by inhibiting the autophosphorylation of PERK, thereby blocking its downstream signaling pathways that contribute to cellular stress responses. The compound exhibits an IC50 value of 6 nM , demonstrating over 160-fold selectivity for PERK compared to other kinases such as B-Raf and GCN2 . This specificity is critical for minimizing off-target effects in therapeutic applications.

In Vitro Studies

This compound has been shown to effectively inhibit PERK activity in various cellular models. For example, it demonstrated robust inhibition of PERK autophosphorylation in cultured cells, with an effective dose (ED50) as low as 3 mg/kg when administered orally .

Parameter Value
IC50 (PERK)6 nM
ED50 (oral)3 mg/kg
ED90 (oral)60 mg/kg

In Vivo Studies

In animal models, this compound has been evaluated for its pharmacokinetics and therapeutic potential. Studies indicate that it maintains significant target coverage for up to 24 hours post-administration , suggesting its potential for once-daily dosing regimens .

Case Studies and Research Findings

  • Cancer Treatment:
    • A study highlighted the use of this compound in murine models bearing tumors. The inhibitor effectively reduced tumor growth by modulating the immune response through inhibition of myeloid-derived suppressor cells (MDSCs) . This suggests that targeting the UPR via PERK inhibition may enhance anti-tumor immunity.
  • Neurodegenerative Diseases:
    • Research indicates that this compound may provide neuroprotective effects in models of amyotrophic lateral sclerosis (ALS). Inhibition of PERK was associated with reduced neuronal death and improved survival rates in transgenic mice expressing mutant SOD1 .
  • Viral Infections:
    • In studies involving MERS-CoV, this compound demonstrated a reduction in viral replication, indicating its potential utility as an antiviral agent by modulating host cell stress responses .

Propriétés

IUPAC Name

4-[2-amino-4-methyl-3-(2-methylquinolin-6-yl)benzoyl]-1-methyl-2,5-diphenylpyrazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O2.ClH/c1-21-14-18-27(31(35)29(21)25-17-19-28-24(20-25)16-15-22(2)36-28)33(39)30-32(23-10-6-4-7-11-23)37(3)38(34(30)40)26-12-8-5-9-13-26;/h4-20H,35H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAKBTDDCHJCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)C2=C(N(N(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4)N)C5=CC6=C(C=C5)N=C(C=C6)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amg perk 44
Reactant of Route 2
Reactant of Route 2
Amg perk 44
Reactant of Route 3
Reactant of Route 3
Amg perk 44
Reactant of Route 4
Reactant of Route 4
Amg perk 44
Reactant of Route 5
Amg perk 44
Reactant of Route 6
Amg perk 44
Customer
Q & A

Q1: What is the role of Amg perk 44 in the study and what does it reveal about the mechanism of AZC-induced autophagy?

A1: this compound is a specific inhibitor of PERK (protein kinase RNA-like ER kinase), a key player in the unfolded protein response (UPR) pathway. In the study, researchers used this compound to investigate the involvement of the PERK arm of the UPR in l-azetidine-2-carboxylic acid (AZC)-induced autophagy. The results showed that treatment with this compound significantly reduced the AZC-induced lipidation of LC3, a marker of autophagy. This finding indicates that activation of the PERK pathway, specifically through phosphorylation of eIF2α, is required for AZC to trigger autophagy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.